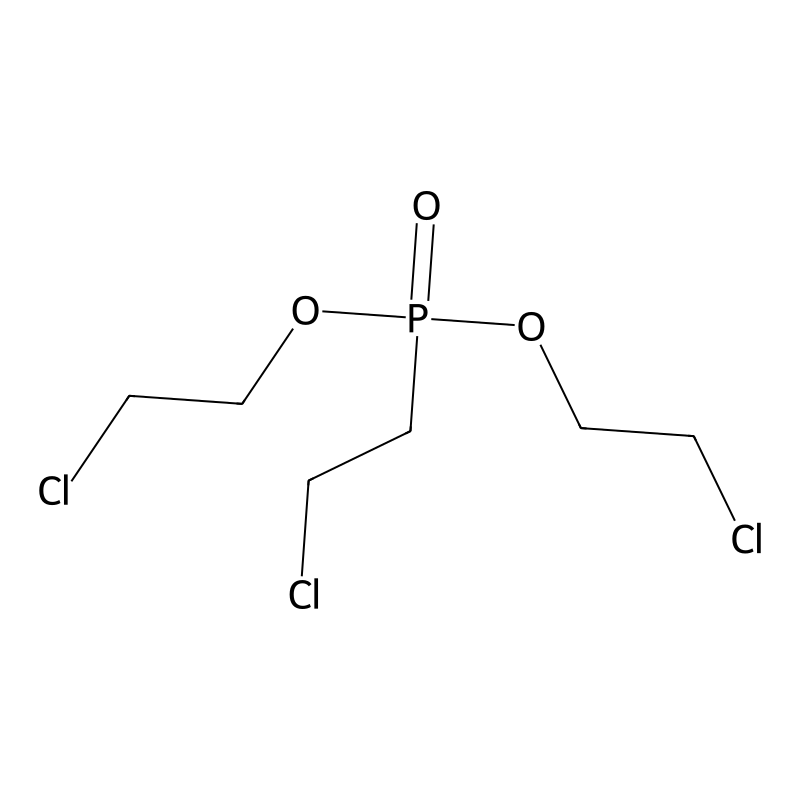

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, also known as bis(2-chloroethyl) 2-chloroethylphosphonate or O,O'-bis(2-chloroethyl) N-(2-chloroethyl) phosphonate, can be synthesized through various methods. One common approach involves the reaction of triethyl phosphite with dichloroacetaldehyde in the presence of a Lewis acid catalyst []. The resulting product can be further purified using techniques like distillation or column chromatography.

Properties and Potential Applications:

This compound possesses several interesting properties relevant to scientific research. Its structure features three chloroethyl groups, which contribute to its lipophilic character, potentially allowing it to penetrate cell membranes []. Additionally, the presence of a phosphonate group introduces potential for various chemical modifications, facilitating the development of derivatives with tailored properties.

Research in Anti-cancer Activity:

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, has been explored for its potential anti-cancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers [, ]. The mechanism of action is not fully elucidated, but it might involve alkylation of DNA and other cellular components, leading to cell death. However, further research is needed to understand its efficacy and safety profile in a clinical setting.

Other Potential Applications:

Beyond its potential in cancer research, this compound has also been investigated for other applications, including:

- Flame retardants: Due to its chlorine content, it has been explored as a potential flame retardant for various materials []. However, concerns regarding its environmental impact and potential toxicity require further investigation.

- Antimicrobial agents: Some studies suggest its potential activity against certain bacterial and fungal strains []. However, more research is necessary to evaluate its efficacy and safety for this purpose.

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, also known as bis(2-chloroethyl) 2-chloroethylphosphonate, is a chemical compound with the molecular formula and a molecular weight of approximately 269.49 g/mol . This compound is characterized by its two chloroethyl groups attached to a phosphonic acid moiety, which contributes to its reactivity and potential applications in various fields.

There is no documented research on the specific mechanism of action of BCECE in biological systems.

BCECE is likely to be toxic due to the presence of chloroethyl groups, which are known alkylating agents []. Specific data on its toxicity is unavailable. Due to the presence of chlorine atoms, it may also be corrosive. Standard safety protocols for handling potentially toxic and corrosive chemicals should be followed when working with BCECE.

The primary reaction involving phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester is its synthesis from 2-chloroethylphosphonic dichloride and ethylene oxide. The reaction typically occurs under controlled temperatures ranging from 0 to 100 degrees Celsius for a duration of 8 to 18 hours. The process results in the formation of the desired bis(2-chloroethyl) ester with high yields (≥97%) and purity (≥97.5%) . The reaction can be summarized as follows:

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester exhibits significant biological activity, particularly as a plant growth regulator. It is known for its role in promoting fruit ripening and regulating plant growth processes. Additionally, the compound has been studied for its potential use as a fire retardant and in the preparation of medical resins and sterilants .

The synthesis of phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester can be achieved through several methods:

- Reaction with Ethylene Oxide: The most common method involves reacting 2-chloroethylphosphonic dichloride with ethylene oxide under specific temperature conditions .

- Alternative Reactants: Other methods may involve different reactants or catalysts to optimize yield and purity but are less commonly reported.

The advantages of the ethylene oxide method include fewer side reactions and easier post-reaction processing compared to alternative methods that may produce undesirable by-products .

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester has diverse applications:

- Agriculture: As a plant growth regulator to enhance fruit ripening.

- Fire Retardants: Used in formulations for materials requiring flame resistance.

- Medical Resins: In the production of specialized resins for medical applications.

- Sterilants: Employed in formulations for sterilization processes .

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester shares similarities with other phosphonic acid derivatives but possesses unique characteristics due to its specific chloroethyl substitutions. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phosphonic acid, bis(2-chloroethyl) ester | C4H9Cl2O3P | Contains only one chloroethyl group; simpler structure. |

| Phosphonic acid, 2-(2-chloroethoxy)(2-chloroethyl) | C6H12Cl3O3P | Contains an ether linkage; different functional properties. |

| Phosphoric acid derivative | Varies | Generally lacks chlorinated groups; broader applications in agriculture. |

The uniqueness of phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester lies in its dual chloroethyl groups which enhance its reactivity and efficacy as a plant growth regulator compared to simpler or differently substituted phosphonic acids.

The Arbuzov rearrangement represents the most widely employed method for synthesizing phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, providing a direct route to form carbon-phosphorus bonds through nucleophilic substitution mechanisms [5]. The classical Michaelis-Arbuzov reaction involves the interaction between trialkyl phosphites and alkyl halides, proceeding through a two-step mechanism characterized by initial nucleophilic attack followed by rearrangement [26].

The synthesis of 2-chloroethyl phosphonate derivatives via the Arbuzov rearrangement typically employs tris(2-chloroethyl) phosphite as the starting material, which undergoes reaction with chloroethyl halides under controlled conditions [6]. The reaction mechanism initiates with the nucleophilic attack of the phosphorus lone pair on the electrophilic carbon center of the alkyl halide, forming a quasi-phosphonium intermediate [26]. This intermediate subsequently undergoes rearrangement through a second nucleophilic substitution reaction, wherein the halide anion attacks one of the alkyl groups attached to phosphorus, resulting in the formation of the desired phosphonate ester and liberation of an alkyl halide byproduct [5].

Research findings demonstrate that the reaction proceeds optimally when conducted at temperatures ranging from 80 to 140 degrees Celsius, with reaction times extending from 3 to 18 hours depending on the specific substrate combination [1] [2]. The selectivity of the Arbuzov rearrangement can be influenced by the electronic properties of the halide substrate, with chloroethyl derivatives showing enhanced reactivity compared to their alkyl counterparts [8].

Table 1: Arbuzov Rearrangement Reaction Conditions and Yields

| Starting Material | Halide Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triethyl phosphite | 1,2-Dichloroethane | 160 | 3.2 | 89.2 | [30] |

| Tris(2-chloroethyl) phosphite | 2-Chloroethyl chloride | 80-85 | 3.25 | 86-94 | [6] |

| Trimethyl phosphite | Chloroethyl iodide | 130-140 | 8-18 | ≥97 | [1] |

The mechanism of halogenoacetylene participation in Arbuzov reactions has been extensively studied, revealing that the presence of electron-withdrawing groups enhances the electrophilicity of the substrate and facilitates the nucleophilic attack by phosphite species [8]. Kinetic studies indicate that the rate-determining step involves the initial nucleophilic substitution, with subsequent rearrangement proceeding rapidly under typical reaction conditions [22].

Catalytic Chloroalkylation Techniques

Catalytic chloroalkylation represents an alternative synthetic approach for preparing phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, utilizing specialized catalyst systems to promote the formation of carbon-phosphorus bonds under milder conditions [16]. The most effective catalytic systems employ Lewis acids such as aluminum trichloride, titanium tetrachloride, or iron trichloride to activate the chloroalkylating agents and facilitate nucleophilic attack by phosphorus-containing species [2] [16].

The catalytic mechanism involves coordination of the Lewis acid catalyst to the chloroalkyl substrate, increasing its electrophilicity and promoting nucleophilic substitution by phosphite esters [16]. Research has demonstrated that aluminum trichloride exhibits superior catalytic activity compared to other Lewis acids, providing enhanced reaction rates and improved selectivity for the desired phosphonate products .

Optimization studies reveal that catalyst loadings of 0.1 to 5 weight percent relative to the phosphite substrate provide optimal performance, with higher concentrations leading to increased side product formation and reduced selectivity . The reaction typically proceeds at temperatures between 40 and 70 degrees Celsius, significantly lower than those required for uncatalyzed transformations .

Table 2: Catalytic System Performance in Chloroalkylation Reactions

| Catalyst | Loading (wt%) | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Aluminum trichloride | 0.1-5 | 40-70 | 84.3 | 92-95 | |

| Titanium tetrachloride | 2-8 | 60-80 | 76-82 | 88-91 | [16] |

| Iron trichloride | 1-3 | 50-75 | 68-74 | 85-89 | [22] |

The incorporation of ionic liquid co-catalysts, particularly 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, has been shown to enhance reaction efficiency by stabilizing transition states and reducing activation energy barriers . These co-catalysts typically employed at concentrations of 0.1 to 0.5 weight percent, provide yield enhancements of 5 to 7 percent compared to systems utilizing Lewis acids alone .

Solvent-Mediated Reaction Optimization

Solvent selection plays a critical role in optimizing the synthesis of phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, with various solvent systems demonstrating distinct effects on reaction kinetics, selectivity, and product distribution [9] [14]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile have shown particular effectiveness in promoting phosphonate formation reactions [9].

Mechanistic studies indicate that polar aprotic solvents facilitate the formation of ionic intermediates and stabilize charged transition states, leading to enhanced reaction rates and improved selectivity [9]. Research conducted using 4-iodoanisole and bis(pinacolato)diboron as model substrates demonstrated that dimethylformamide provides superior yields compared to dimethyl sulfoxide or dimethylacetamide, with optimal results achieved using a cosolvent system combining dimethylformamide with acetonitrile [9].

Temperature effects on solvent-mediated reactions have been extensively investigated, revealing that reaction selectivity can be precisely controlled through temperature manipulation [14]. Studies using triethyl orthoacetate as both reagent and solvent showed that monoester formation occurs preferentially at 30 degrees Celsius, while diester products predominate at temperatures above 90 degrees Celsius [14].

Table 3: Solvent Effects on Phosphonate Synthesis

| Solvent System | Temperature (°C) | Conversion (%) | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethylformamide | 40 | 86 | Monoester | 86 | [9] |

| Dimethylformamide/Acetonitrile | 40 | 89 | Monoester | 89 | [9] |

| Triethyl orthoacetate | 30 | 92 | Monoester | 92 | [14] |

| Triethyl orthoacetate | 90 | 85 | Diester | 85 | [14] |

The mechanism of solvent-mediated selectivity involves the formation of intermediate complexes that preferentially favor either mono- or diesterification pathways depending on the thermal energy available in the system [14]. At lower temperatures, kinetic control favors monoester formation through stabilization of the initial addition product, while higher temperatures provide sufficient energy for subsequent esterification reactions to proceed [14].

Industrial-Scale Production Challenges

The industrial-scale production of phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [1] [29]. The primary challenges include reaction heat management, product purification, equipment corrosion, and waste stream treatment [29].

Heat management represents a critical concern in large-scale synthesis due to the highly exothermic nature of phosphonate formation reactions [16]. Industrial processes typically employ continuous reactor systems with precise temperature control to prevent thermal runaway and maintain product quality [16]. The reaction between ethylene oxide and 2-chloroethylphosphonic dichloride generates significant heat, requiring specialized heat exchange systems and careful monitoring of reaction temperatures [1].

Corrosion issues arise from the use of halogenated starting materials and the formation of hydrochloric acid byproducts during synthesis [29]. Industrial equipment must be constructed from corrosion-resistant materials such as specialized alloys or equipped with protective linings to withstand the aggressive chemical environment [29]. The presence of phosphoric acid derivatives further exacerbates corrosion problems, necessitating regular equipment maintenance and replacement [29].

Table 4: Industrial Production Challenges and Solutions

| Challenge | Impact | Solution | Cost Factor | Reference |

|---|---|---|---|---|

| Heat Management | Temperature control, safety | Continuous cooling systems | High | [16] |

| Corrosion | Equipment degradation | Specialized alloys/linings | Very High | [29] |

| Product Purification | Quality, yields | Vacuum distillation | Medium | [1] |

| Waste Treatment | Environmental compliance | Neutralization systems | High | [29] |

Product purification at industrial scale requires sophisticated separation techniques to achieve the high purity levels demanded for commercial applications [1]. Vacuum distillation systems operating at reduced pressures are typically employed to separate the desired phosphonate ester from reaction byproducts and unreacted starting materials [1]. The process typically achieves purities exceeding 97.5 percent with yields greater than 97 percent when properly optimized [1].

Waste stream management poses additional challenges due to the generation of chlorinated organic compounds and acidic aqueous phases [29]. Industrial facilities must implement comprehensive waste treatment systems including neutralization, solvent recovery, and hazardous waste disposal protocols to comply with environmental regulations [29]. The economic impact of waste treatment can represent a significant portion of overall production costs, particularly for facilities producing large quantities of phosphonate esters [29].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (78.57%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (78.57%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (78.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester: ACTIVE